Cdk12-IN-2 -

Cdk12-IN-2

Catalog Number: EVT-10920890
CAS Number:
Molecular Formula: C32H32N6O2
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk12-IN-2 is classified as a selective inhibitor of Cdk12, which is part of the broader family of cyclin-dependent kinases. These kinases are pivotal in regulating various cellular processes, including cell cycle progression and gene expression. The compound has been identified through high-throughput screening methods aimed at discovering novel inhibitors that can modulate the activity of Cdk12.

Synthesis Analysis

Methods

The synthesis of Cdk12-IN-2 involves multiple chemical steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various organic reactions, such as coupling reactions, cyclizations, and functional group modifications, are employed to construct the desired compound.
  3. Purification: After synthesis, the product is purified using techniques like column chromatography or recrystallization to isolate Cdk12-IN-2 from by-products.

Technical Details

The exact synthetic route for Cdk12-IN-2 may vary based on the specific protocols developed by researchers. Typically, the synthesis might involve:

  • Reagents: Use of specific catalysts or reagents that facilitate the formation of key bonds.
  • Conditions: Controlled temperature and pressure conditions to optimize yields and minimize side reactions.
Molecular Structure Analysis

Structure

Cdk12-IN-2 has a defined molecular structure characterized by specific functional groups that allow it to interact selectively with Cdk12. The compound's structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Key data points about the molecular structure may include:

  • Molecular Formula: This provides insight into the elemental composition.
  • Molecular Weight: Important for understanding pharmacokinetics.
  • 3D Conformation: The spatial arrangement of atoms can significantly influence biological activity.
Chemical Reactions Analysis

Reactions

Cdk12-IN-2 undergoes specific chemical reactions that are critical for its function as an inhibitor. These may include:

  1. Binding Reactions: Interaction with the active site of Cdk12, leading to inhibition.
  2. Metabolic Reactions: Biotransformation processes that occur within biological systems.

Technical Details

Understanding these reactions involves studying:

  • Kinetics: The rate at which Cdk12-IN-2 binds to Cdk12.
  • Mechanistic Pathways: Insights into how the compound exerts its inhibitory effects on kinase activity.
Mechanism of Action

Process

Cdk12-IN-2 inhibits Cdk12 by binding to its active site, preventing ATP from binding and thus blocking phosphorylation of target substrates. This inhibition disrupts the normal transcriptional elongation process mediated by RNA polymerase II.

Data

Research indicates that:

  • Inhibition leads to altered phosphorylation patterns on RNA polymerase II's C-terminal domain.
  • This results in downstream effects on gene expression, particularly genes involved in DNA repair and cell cycle regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • pKa Values: Understanding acidity/basicity helps predict solubility and absorption characteristics.

Relevant Data or Analyses

Characterization studies using techniques like differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability and phase transitions.

Applications

Cdk12-IN-2 has significant scientific uses, particularly in cancer research:

  1. Cancer Therapy: As an inhibitor of Cdk12, it shows promise in treating cancers characterized by mutations in DNA damage response pathways.
  2. Research Tool: It serves as a valuable tool for studying the role of Cdk12 in transcription regulation and cancer biology.
Introduction to CDK12 as a Therapeutic Target

Cyclin-dependent kinase 12 (cyclin-dependent kinase 12) is a serine/threonine kinase within the transcriptional cyclin-dependent kinase subfamily, distinguished by its dual roles in regulating gene expression and maintaining genomic integrity. Its partnership with cyclin K enables phosphorylation of the carboxy-terminal domain of RNA polymerase II, positioning it as a critical coordinator of transcriptional elongation, termination, and RNA processing. Dysregulation of cyclin-dependent kinase 12 drives oncogenesis through defective DNA repair and genome instability, making it a compelling target for precision oncology. The development of selective inhibitors like cyclin-dependent kinase 12 inhibitor 2 leverages these molecular vulnerabilities to disrupt cancer progression.

Role of Cyclin-Dependent Kinase 12 in Transcriptional Regulation and DNA Damage Response

Cyclin-dependent kinase 12 phosphorylates serine residues (particularly Ser2) within the heptad repeats of RNA polymerase II’s carboxy-terminal domain. This activity is enzymatically primed by cyclin-dependent kinase 7–mediated phosphorylation at Ser7, enabling cyclin-dependent kinase 12 to bind and processively elongate transcription complexes [1] [9]. Unlike cyclin-dependent kinase 9, cyclin-dependent kinase 12 exhibits substrate selectivity for pre-phosphorylated carboxy-terminal domain motifs, tethering its activity to highly transcribed genomic regions [1].

A cardinal function of cyclin-dependent kinase 12 involves safeguarding genome stability through co-transcriptional regulation of DNA damage response genes. These genes—including BRCA1, ATR, and FANCI—share structural features such as long intronic sequences and abundant intronic polyadenylation sites. Cyclin-dependent kinase 12 prevents premature transcription termination at these sites by suppressing aberrant polyadenylation and ensuring full-length mRNA synthesis [4] [9]. Loss of cyclin-dependent kinase 12 function reduces homologous recombination repair capacity by 60–80%, inducing genomic instability characteristic of aggressive carcinomas [2] [9].

Table 1: Cyclin-Dependent Kinase 12–Regulated DNA Damage Response Pathways

PathwayKey GenesFunctional Consequence of Cyclin-Dependent Kinase 12 Loss
Homologous RecombinationBRCA1, BRCA2, RAD51Defective double-strand break repair
Nucleotide Excision RepairERCC3, XPCImpaired UV damage response
ATM SignalingATM, CHEK2Disrupted cell cycle checkpoint activation

Cyclin-Dependent Kinase 12 Dysregulation in Oncogenesis and Tumor Microenvironment Modulation

Genomic alterations in cyclin-dependent kinase 12 (mutations, deletions, or amplifications) occur in 3–7% of prostate, ovarian, and breast cancers [5] [9]. Biallelic inactivation induces a tandem duplicator phenotype, generating hundreds of focal tandem duplications (1–10 kb segments) across actively transcribed regions. This distinct mutational signature promotes:

  • Oncogenic Fusion Genes: Chimeric transcripts create neoantigens that may sensitize tumors to immunotherapy [5] [7].
  • Alternative Splicing Dysregulation: Reduced phosphorylation of spliceosome components (e.g., SR proteins) triggers aberrant mRNA processing in 15–20% of malignancy-associated transcripts [4] [9].
  • Tumor Microenvironment Reprogramming: Cyclin-dependent kinase 12–deficient prostate tumors exhibit increased CD4+ forkhead box P3–negative T cells (pro-immunosuppressive) despite high neoantigen burden, suggesting adaptive immune resistance [7].

Cyclin-dependent kinase 12 amplification conversely hyperactivates oncogenic pathways:

  • In HER2-positive breast cancer, cyclin-dependent kinase 12 stabilizes HER2 mRNA, amplifying mitogenic signaling.
  • MYC-driven tumors require cyclin-dependent kinase 12 to transcribe replication-stress response genes, enabling survival during rapid proliferation [5] [6].

Table 2: Cancer Types with Cyclin-Dependent Kinase 12 Genomic Alterations

Cancer TypeAlteration FrequencyPrimary Alteration TypeAssociated Therapeutic Vulnerability
Ovarian Carcinoma5–7%Biallelic mutationsPARP inhibition
Metastatic Prostate4–6%Truncating mutationsImmune checkpoint inhibitors
Triple-Negative Breast3%AmplificationCyclin-dependent kinase 12 inhibitors
Hepatocellular Carcinoma2%Fusion genesDNA-damaging agents

Rationale for Targeting Cyclin-Dependent Kinase 12 in Precision Oncology and Validation via Cyclin-Dependent Kinase 12 Inhibitor 2

Cyclin-dependent kinase 12 inhibitor 2 (chemical name: 4-[(4-cyanophenyl)amino]-2-[[(2S)-2-[[4-(dimethylamino)butanoyl]amino]propanoyl]amino]butanoic acid) is a nanomolar inhibitor (half-maximal inhibitory concentration = 52 nM) exhibiting >100-fold selectivity over cyclin-dependent kinase 2, 7, and 8 [3] [8]. Its physicochemical properties—including moderate lipophilicity (XLogP = 6.16) and hydrogen-bonding capacity—enable cellular penetration and on-target engagement within 1–2 hours [8].

Mechanistic Validation:

  • Carboxy-Terminal Domain Phosphorylation Blockade: At 185 nM, cyclin-dependent kinase 12 inhibitor 2 reduces Ser2 phosphorylation by >90% in SK-BR-3 breast cancer cells, disrupting RNA polymerase II procession [8].
  • Premature Transcription Termination: Bru-seq analyses reveal intragenic termination at intronic polyadenylation sites in >600 genes—predominantly DNA damage response and cell cycle regulators—within 6 hours of treatment [4].
  • Synthetic Lethality: Cyclin-dependent kinase 12 inhibitor 2 synergizes with poly(ADP-ribose) polymerase inhibitors (e.g., olaparib) by crippling homologous recombination repair, reducing half-maximal inhibitory concentration values by 8-fold in cyclin-dependent kinase 12–amplified models [6].

Table 3: Selectivity Profile of Cyclin-Dependent Kinase 12 Inhibitor 2 vs. Key Transcriptional Cyclin-Dependent Kinases

KinaseHalf-Maximal Inhibitory Concentration (μM)Selectivity Ratio vs. Cyclin-Dependent Kinase 12
Cyclin-dependent kinase 120.0521.0 (reference)
Cyclin-dependent kinase 130.15–0.4*3–8
Cyclin-dependent kinase 916307
Cyclin-dependent kinase 7>10>192
Cyclin-dependent kinase 2>100>1923

*Cyclin-dependent kinase 13 inhibition is expected due to 92% kinase domain homology [3] [8].

Cyclin-dependent kinase 12 inhibitor 2 validates cyclin-dependent kinase 12 targeting in molecularly stratified cancers:

  • HER2-amplified breast cancer: Growth inhibition half-maximal inhibitory concentration = 0.8 μM in SK-BR-3 cells [8].
  • Ewing sarcoma: Cooperates with EWS-FLI1 fusion to suppress DNA repair transcripts [6].
  • Cyclin-dependent kinase 12–mutant ovarian cancer: Induces preferential cell death vs. cyclin-dependent kinase 12–wild-type counterparts [5].

Properties

Product Name

Cdk12-IN-2

IUPAC Name

3-benzyl-1-[4-[(5-cyanopyridin-2-yl)amino]cyclohexyl]-1-[4-(1-methyl-6-oxopyridin-3-yl)phenyl]urea

Molecular Formula

C32H32N6O2

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C32H32N6O2/c1-37-22-26(10-18-31(37)39)25-8-13-28(14-9-25)38(32(40)35-20-23-5-3-2-4-6-23)29-15-11-27(12-16-29)36-30-17-7-24(19-33)21-34-30/h2-10,13-14,17-18,21-22,27,29H,11-12,15-16,20H2,1H3,(H,34,36)(H,35,40)

InChI Key

HDJBGURZVALLMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CC=C(C=C2)N(C3CCC(CC3)NC4=NC=C(C=C4)C#N)C(=O)NCC5=CC=CC=C5

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